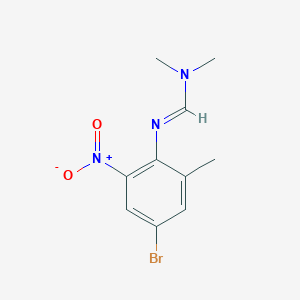
N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide” is a complex organic compound. It likely contains a bromine atom, a nitro group (-NO2), and a dimethylamidamide group (-N,N-dimethylmethanimidamide) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a phenyl ring, with the bromine, nitro, and dimethylamidamide groups attached at specific positions. The exact structure would depend on the positions of these groups on the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, density, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Chemical Synthesis
N,N-Dimethyl-4-nitrobenzylamine, an important intermediate related to N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide, is extensively utilized in organic synthesis. It has broad applications in the fields of medicine, pesticides, and chemical industries. A study highlighted an improved synthetic process for this compound, emphasizing low production cost, simplicity, and environmental friendliness (Wang Ling-ya, 2015).
Environmental Biodegradation
Research on 3-Methyl-4-nitrophenol, a breakdown product of a related organophosphate insecticide, demonstrated its biodegradation by Ralstonia sp. SJ98. This microorganism uses it as a carbon and energy source, important for environmental decontamination and bioremediation (B. Bhushan et al., 2000).
Metabolic Pathways in Organisms
A study on N:N-Dimethyl-p-nitrophenyl carbamate, which shares structural similarities, revealed its metabolism in rat liver microsomes. This study is crucial for understanding the metabolic pathways and interactions of similar compounds in organisms (E. Hodgson & J. Casida, 1961).
Cancer Chemoprevention Research
In the field of cancer research, dimethyl compounds, closely related to N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide, have been studied as potential chemopreventive agents. A comprehensive review identified numerous compounds with chemopreventive activity, underscoring the relevance of this class of compounds in cancer research (C. Boone et al., 1990).
Interaction with DNA and Mutagenicity
A study on the interaction of N-methyl-N'-nitro-N-nitrosoguanidine with cellular DNA highlighted the importance of understanding the mutagenic and carcinogenic potential of nitro and nitrosamine compounds, which are structurally related to N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide (P. D. Lawley & C. J. Thatcher, 1970).
NDMA Precursor Analysis in Water Treatment
A study focused on N-nitrosodimethylamine (NDMA), a potential carcinogen formed during chloramination of water, highlights the importance of understanding the formation and degradation of such compounds in environmental and water treatment contexts (W. Mitch et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-7-4-8(11)5-9(14(15)16)10(7)12-6-13(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWZGDORCOUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=CN(C)C)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)


![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2885319.png)
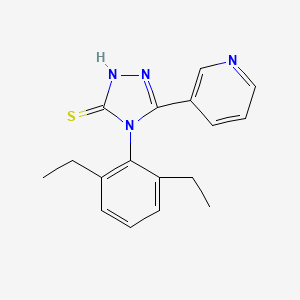
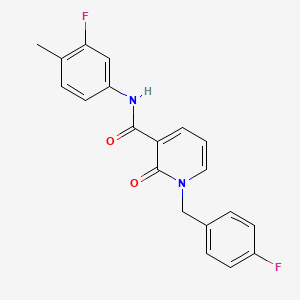
![Ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885323.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2885324.png)

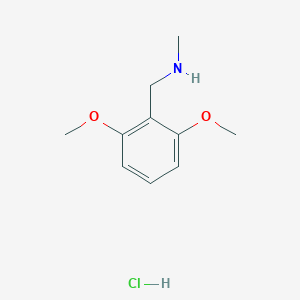

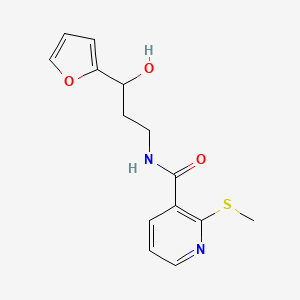
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)
![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)